1-[(2-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Overview
Description
1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group and multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole typically involves multiple steps. One common method includes the preparation of pyrazole derivatives through the reaction of α,β-alkynyl ketones with hydrazine monohydrate, followed by cyclization catalyzed by gold and sodium hydride . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the chlorobenzyl group interacts with electrophiles, leading to the formation of various intermediates. These intermediates can further react to produce the final products .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzyl)piperazine hydrochloride: Similar in structure but contains a piperazine ring instead of pyrazole.
N-(sec-butyl)-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide: Contains a piperidine ring and a sulfonyl group.
Uniqueness
This detailed article provides a comprehensive overview of 1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6/c1-23-10-14(8-20-23)17-7-18(15-9-21-24(2)11-15)25(22-17)12-13-5-3-4-6-16(13)19/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBUSHQFIWBKBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CC3=CC=CC=C3Cl)C4=CN(N=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.